molecular formula C8H7BrF2 B1340089 1-(2-Bromoethyl)-2,3-difluorobenzene CAS No. 126163-29-9

1-(2-Bromoethyl)-2,3-difluorobenzene

Cat. No. B1340089
M. Wt: 221.04 g/mol
InChI Key: SWRNHMXIOFDOLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved through aromatic nucleophilic substitution, which could be a relevant method for synthesizing related compounds like "1-(2-Bromoethyl)-2,3-difluorobenzene" . Additionally, the CuI-catalyzed domino process described in the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters indicates the potential for complex transformations involving halogenated benzene derivatives . The Schiemann reaction, a method used to synthesize 1-bromo-2,4-difluorobenzene, is another pertinent example of halogenation and could be adapted for the synthesis of "1-(2-Bromoethyl)-2,3-difluorobenzene" .

Molecular Structure Analysis

The molecular structures of halogenated benzene derivatives are often characterized using spectroscopic methods such as NMR and IR spectrometry, as well as X-ray crystallography . These techniques could be applied to "1-(2-Bromoethyl)-2,3-difluorobenzene" to determine its molecular geometry, electronic distribution, and confirm its synthesis.

Chemical Reactions Analysis

The papers suggest that halogenated benzene derivatives can undergo various chemical reactions. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium leads to more crowded benzene derivatives . Similarly, "1-(2-Bromoethyl)-2,3-difluorobenzene" could potentially participate in reactions with organolithium compounds or other nucleophiles to form new products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The steric hindrance and electronic effects of substituents can affect properties such as boiling points, solubility, and reactivity. The papers do not directly provide data on "1-(2-Bromoethyl)-2,3-difluorobenzene," but the properties of similar compounds, such as 1-bromo-2,4-dinitrobenzene and 1-bromo-2,4-difluorobenzene, can offer insights into the behavior of halogenated benzene derivatives .

Scientific Research Applications

Organometallic Methodologies and Regioflexible Substitution

Research led by Schlosser and Heiss (2003) demonstrates the utility of modern organometallic methods in selectively converting 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, showcasing the regioflexible substitution that enables the synthesis of complex molecules from simple starting materials. This work illustrates the potential of utilizing compounds like "1-(2-Bromoethyl)-2,3-difluorobenzene" in synthesizing diverse chemical entities through precise control over regiochemistry (Schlosser & Heiss, 2003).

Advanced Synthesis Techniques for Halogenated Intermediates

Another study by He-ping (2005) focuses on the synthesis of 1-bromo-2,4-difluorobenzene, a compound with structural similarities to "1-(2-Bromoethyl)-2,3-difluorobenzene." The research outlines an economical method that highlights high yield and low-cost production, underlining the importance of such halogenated intermediates in various synthetic applications, potentially including pharmaceuticals and agrochemicals (He-ping, 2005).

Applications in Catalysis and Organic Transformations

The work of Lu et al. (2007) presents a CuI-catalyzed domino process that leads to the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This research highlights the catalytic potential of halogenated benzene derivatives in facilitating complex organic transformations, which could be extrapolated to the use of "1-(2-Bromoethyl)-2,3-difluorobenzene" in similar synthetic strategies (Lu, Wang, Zhang, & Ma, 2007).

Structural and Mechanistic Insights

Further, research by Arisawa et al. (2008) on the Rhodium-catalyzed substitution reaction of aryl fluorides with disulfides provides insight into the mechanisms and orientation preferences in the polyarylthiolation of polyfluorobenzenes. Such mechanistic studies are crucial for understanding how halogenated compounds, akin to "1-(2-Bromoethyl)-2,3-difluorobenzene," can be utilized in detailed synthetic pathways, leading to highly specific product formation (Arisawa, Suzuki, Ishikawa, & Yamaguchi, 2008).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the possible hazards it might pose to health and the environment.


Future Directions

This involves discussing potential future research directions or applications of the compound.


Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “1-(2-Bromoethyl)-2,3-difluorobenzene”, you may need to refer to scientific literature or databases. If you have access to a library, a librarian may be able to help you find more resources. You could also consider reaching out to a chemistry professor or professional chemist for guidance.


properties

IUPAC Name

1-(2-bromoethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRNHMXIOFDOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2,3-difluorobenzene

CAS RN

126163-29-9
Record name 1-(2-bromoethyl)-2,3-difluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Takeuchi, BG Kim, CM Blazey, S Ma… - Journal of Medicinal …, 2013 - ACS Publications
A series of novel, highly potent, selective, and ATP-competitive mammalian target of rapamycin (mTOR) inhibitors based on a benzoxazepine scaffold have been identified. Lead …
Number of citations: 66 pubs.acs.org

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